molecular formula C11H12O2 B14146817 1-(2-Methoxy-phenyl)-2-methyl-propenone CAS No. 77942-12-2

1-(2-Methoxy-phenyl)-2-methyl-propenone

Cat. No.: B14146817
CAS No.: 77942-12-2
M. Wt: 176.21 g/mol
InChI Key: BQYXTUXXDNQVKI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-phenyl)-2-methyl-propenone is an organic compound with a molecular formula of C10H12O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxy-phenyl)-2-methyl-propenone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-phenyl)-2-methyl-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 2-Methoxybenzoic acid.

    Reduction: 1-(2-Methoxy-phenyl)-2-methyl-propanol.

    Substitution: 4-Bromo-1-(2-methoxy-phenyl)-2-methyl-propenone.

Scientific Research Applications

1-(2-Methoxy-phenyl)-2-methyl-propenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-phenyl)-2-methyl-propenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-phenyl)-2-methyl-propanone: Similar structure but with a saturated carbon chain.

    1-(2-Methoxy-phenyl)-2-methyl-ethanone: Lacks the propenone moiety.

    1-(2-Methoxy-phenyl)-2-methyl-butanone: Contains a longer carbon chain.

Uniqueness

1-(2-Methoxy-phenyl)-2-methyl-propenone is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the propenone moiety allows for a range of chemical transformations that are not possible with its saturated analogs.

Properties

CAS No.

77942-12-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C11H12O2/c1-8(2)11(12)9-6-4-5-7-10(9)13-3/h4-7H,1H2,2-3H3

InChI Key

BQYXTUXXDNQVKI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC=CC=C1OC

Origin of Product

United States

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